molecular formula C10H11ClO3 B088334 Ethyl 3-chloro-4-methoxybenzoate CAS No. 14670-04-3

Ethyl 3-chloro-4-methoxybenzoate

Cat. No. B088334
CAS RN: 14670-04-3
M. Wt: 214.64 g/mol
InChI Key: HEKNQCPDISZPCL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-methoxybenzoate is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is also known by its IUPAC name, ethyl 3-chloro-4-methoxybenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-4-methoxybenzoate is 1S/C10H11ClO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

  • Synthesis of Anacardic Acids : This study involves the synthesis of 11-Chloro-3-methoxy-2-undecenal from 8-bromooctanol, followed by an annelation reaction with ethyl acetoacetate to give ethyl 6-(8-chlorooctyl)salicylate. The process includes several steps, ultimately leading to the synthesis of anacardic acids, which are isolated from plants of the Anacardiaceae (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).

  • Studies on Monocarboxylic Acids : This paper discusses quantum chemical studies on the dissociation of 3- and 4-substituted benzoic acids, including Ethyl 2, 4-dimethoxy-6-methylbenzoate, which is synthesized through a sequence mimicking the biosynthetic route to orsellinic acid derivatives (Sainsbury, 1975).

  • Benzoic Acid Derivatives from Stocksia Brahuica : This research identified two new benzoic acid derivatives, including ethyl 3,5-dihydroxy-4-methoxybenzoate, from the aerial parts of Stocksia brahuica, elucidated by mass and NMR spectroscopy (Ali, Ahmad, Zahid, & Tareen, 1998).

  • Abraham Model Correlations for Solute Transfer : This study presents experimental solubilities and Abraham model correlations for solute transfer into 2-ethyl-1-hexanol from water and the gas phase, involving compounds like 2-methoxybenzoic acid and 4-methoxybenzoic acid (Liu et al., 2020).

  • Electronic Spectra of O-Alkyl Thiobenzoates : This paper studies the absorption spectra of O-methyl and -ethyl thiobenzoates and their derivatives, discussing the substituent effect on the n→π* transition of the thiocarbonyl group (Ohno, Koizumi, Ohnishi, & Tsuchihashi, 1969).

  • Synthesis of Antimitotic Agents and Tubulin Inhibitors : This research involves the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, using the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus as the fundamental structure. The study identifies potent antiproliferative agents targeting tubulin (Romagnoli et al., 2008).

properties

IUPAC Name

ethyl 3-chloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNQCPDISZPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163455
Record name Ethyl 3-chloro-p-anisate
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-methoxybenzoate

CAS RN

14670-04-3
Record name Ethyl 3-chloro-4-methoxybenzoate
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Record name Ethyl 3-chloro-p-anisate
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Record name Ethyl 3-chloro-p-anisate
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Record name Ethyl 3-chloro-p-anisate
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Record name Ethyl 3-chloro-p-anisate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Mastrotto, S Salmaso, YL Lee, C Alexander… - Polymer …, 2013 - pubs.rsc.org
In this study a novel class of pH-responsive polymers based on new substituted phenol monomers is presented. A judicious choice of the electron-withdrawing groups on the aromatic …
Number of citations: 19 pubs.rsc.org
F Mastrotto, S Salmaso, C Alexander… - Journal of Materials …, 2013 - pubs.rsc.org
… In this study a first block copolymer, [(mPEG 475 -methacrylate) 11 -b-[2-(methacryloyloxy)ethyl-3-chloro-4-methoxybenzoate] 21 , PEGMA 11 -b-MCH 21 , was prepared by RAFT …
Number of citations: 20 pubs.rsc.org

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